(1-Butylcyclobutyl)methanol

Description

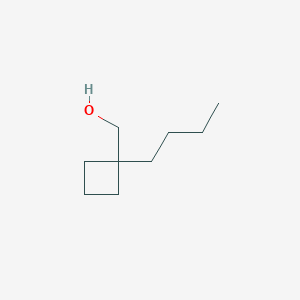

(1-Butylcyclobutyl)methanol is a cyclobutane-derived alcohol featuring a butyl substituent on the cyclobutane ring and a hydroxymethyl (-CH₂OH) functional group. Cyclobutane derivatives are of interest in organic synthesis due to their strained ring systems, which can influence stability, solubility, and intermolecular interactions .

Properties

CAS No. |

63295-65-8 |

|---|---|

Molecular Formula |

C9H18O |

Molecular Weight |

142.24 g/mol |

IUPAC Name |

(1-butylcyclobutyl)methanol |

InChI |

InChI=1S/C9H18O/c1-2-3-5-9(8-10)6-4-7-9/h10H,2-8H2,1H3 |

InChI Key |

WMBMIDRDNVRMPA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1(CCC1)CO |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares (1-Butylcyclobutyl)methanol with three structurally related compounds, based on substituents and functional groups:

Key Comparative Insights:

This aligns with trends observed in alkyl-substituted alcohols . The 4-bromophenyl substituent in C₁₁H₁₃BrO enables participation in cross-coupling reactions (e.g., palladium-catalyzed processes), a feature absent in purely aliphatic analogs . The methylamino group in C₇H₁₅NO introduces basicity and hydrogen-bonding capacity, which could enhance solubility in polar solvents like methanol or water .

Thermal and Chemical Stability :

- Cyclobutane’s inherent ring strain (≈110° bond angles) reduces thermal stability across all analogs. However, bulky substituents like butyl or bromophenyl may sterically hinder ring-opening reactions compared to smaller groups (e.g., methyl) .

Applications and Functional Potential: Hydrophobic Derivatives: The butyl variant may serve as a precursor for surfactants or lipid-like molecules, leveraging its long alkyl chain. Pharmaceutical Intermediates: The bromophenyl and methylamino analogs are more likely candidates for drug synthesis due to their reactive handles (Br, NH) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.